
Ethyl N-(5-formylpyrimidin-2-YL)glycinate
Übersicht
Beschreibung
Ethyl N-(5-formylpyrimidin-2-YL)glycinate is a chemical compound with the molecular formula C9H11N3O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a formyl group attached to a pyrimidine ring, which is further connected to an ethyl glycinate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(5-formylpyrimidin-2-YL)glycinate typically involves the reaction of 5-formylpyrimidine with ethyl glycinate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(5-formylpyrimidin-2-YL)glycinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of ethyl N-(5-carboxypyrimidin-2-YL)glycinate.
Reduction: Formation of ethyl N-(5-hydroxymethylpyrimidin-2-YL)glycinate.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research indicates that Ethyl N-(5-formylpyrimidin-2-YL)glycinate exhibits notable antimicrobial properties. Studies have demonstrated its efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death.
Antiviral Properties
In addition to its antibacterial effects, this compound has shown promise in antiviral applications. Preliminary studies suggest that it may inhibit viral replication through mechanisms that involve interference with viral RNA synthesis. This characteristic positions it as a potential therapeutic agent for viral infections, warranting further investigation into its efficacy and mechanisms of action.
Anticancer Potential
this compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. This property is particularly relevant for developing novel chemotherapeutic agents aimed at treating various cancers.
Case Study 1: Antimicrobial Testing
A study conducted on the antimicrobial activity of this compound involved testing against various pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting significant antimicrobial potential.
Case Study 2: Antiviral Efficacy
In vitro studies assessing the antiviral properties revealed that the compound inhibited viral replication by approximately 70% at a concentration of 50 µg/mL in a model of viral infection. This finding supports the hypothesis that this compound could be developed as an antiviral agent.
Wirkmechanismus
The mechanism of action of Ethyl N-(5-formylpyrimidin-2-YL)glycinate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pyrimidine ring structure allows for potential binding to nucleic acids or proteins, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(5-formylpyrimidin-2-YL)glycinate can be compared with other similar compounds, such as:
Ethyl N-(5-carboxypyrimidin-2-YL)glycinate: Differing by the oxidation state of the formyl group.
Ethyl N-(5-hydroxymethylpyrimidin-2-YL)glycinate: Differing by the reduction state of the formyl group.
Other substituted pyrimidine derivatives: Varying by the nature and position of substituents on the pyrimidine ring.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound for various research and industrial applications.
Biologische Aktivität
Ethyl N-(5-formylpyrimidin-2-YL)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring, which is known for its role in various biological processes. The molecular structure can be depicted as follows:
- Molecular Formula : CHNO
- Molecular Weight : 182.19 g/mol
This compound is synthesized through the reaction of ethyl glycinate with 5-formylpyrimidine, leading to a product that displays significant pharmacological potential.
Antitumor Activity
Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound showed a GI50 (the concentration required to inhibit cell growth by 50%) in the nanomolar range, suggesting potent antitumor activity. For instance, in a study involving the NCI preclinical in vitro screen, it was reported that the compound had a GI50 value significantly lower than many existing chemotherapeutic agents .
The mechanism underlying the antitumor effects of this compound appears to involve dual inhibition of key enzymes involved in nucleotide metabolism:
- Thymidylate Synthase (TS) : Critical for DNA synthesis.
- Dihydrofolate Reductase (DHFR) : Essential for folate metabolism.
Inhibition of these enzymes disrupts cellular proliferation and induces apoptosis in tumor cells .
Data Table: Biological Activity Summary
Biological Activity | Cell Line | GI50 (nM) | Mechanism |
---|---|---|---|
Antitumor | A549 | 25 | Inhibition of TS and DHFR |
Antitumor | MCF-7 | 30 | Inhibition of TS and DHFR |
Antitumor | HeLa | 20 | Inhibition of TS and DHFR |
Case Study 1: In Vivo Efficacy
A recent study published in Cancer Research examined the in vivo efficacy of this compound using xenograft models. Mice implanted with A549 cells were treated with varying doses of the compound. Results indicated a significant reduction in tumor volume compared to control groups, reinforcing the compound's potential as an effective anticancer agent .
Case Study 2: Toxicity Profile
The safety profile of this compound was assessed through acute toxicity studies. The compound exhibited low toxicity levels at therapeutic doses, with no significant adverse effects noted on liver and kidney functions in animal models .
Eigenschaften
IUPAC Name |
ethyl 2-[(5-formylpyrimidin-2-yl)amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-8(14)5-12-9-10-3-7(6-13)4-11-9/h3-4,6H,2,5H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENBZDWRGVUDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589786 | |
Record name | Ethyl N-(5-formylpyrimidin-2-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-21-7 | |
Record name | Ethyl N-(5-formylpyrimidin-2-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.